molecular formula DyZn B14737839 Dysprosium;ZINC CAS No. 12019-96-4

Dysprosium;ZINC

Cat. No.: B14737839
CAS No.: 12019-96-4
M. Wt: 227.9 g/mol
InChI Key: ZXEUHLSJXQHRAN-UHFFFAOYSA-N
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Description

Dysprosium (Dy) and Zinc (Zn) form a range of functional materials with unique properties. Dysprosium, a lanthanide rare earth element, contributes magnetic and luminescent characteristics, while Zinc, a post-transition metal, enhances structural stability and electrical conductivity. Key Dy-Zn compounds include:

  • Dy-doped ZnO nanostructures for gas sensing .
  • Dy³⁺-doped zinc phosphate/borotellurite glasses for photonic applications .
  • Zn-5Dy biodegradable alloys for orthopedic implants .
  • Dy-functionalized Zn/Al layered double hydroxides (LDHs) for magnetic and catalytic uses .

These materials are engineered to leverage Dy's 4f electron transitions and Zn's versatile coordination chemistry.

Properties

CAS No.

12019-96-4

Molecular Formula

DyZn

Molecular Weight

227.9 g/mol

IUPAC Name

dysprosium;zinc

InChI

InChI=1S/Dy.Zn

InChI Key

ZXEUHLSJXQHRAN-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Dy]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dysprosium-doped zinc oxide can be synthesized using several methods, including:

Industrial Production Methods

Industrial production of dysprosium-doped zinc oxide typically involves large-scale spray pyrolysis or sol-gel methods due to their scalability and cost-effectiveness. These methods allow for the production of high-purity Dy:ZnO with controlled particle sizes and morphologies .

Chemical Reactions Analysis

Types of Reactions

Dysprosium-doped zinc oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Gas Sensing: Dy-ZnO vs. Other Doped ZnO Systems

Dy-doped ZnO exhibits superior NO₂ sensitivity compared to undoped ZnO or ZnO doped with common metals (e.g., Al, Ga).

Property Dy-ZnO Pure ZnO Al-ZnO
NO₂ Sensitivity (ppb) 10–100 >500 200–300
Response Time (s) <30 >120 60–90
Stability in Humidity High Moderate Moderate
Selectivity to NO₂ Excellent Low Moderate

Key Findings: Dy doping reduces ZnO's bandgap (3.1 eV → 2.8 eV), enhancing surface reactivity and charge transfer. Dy³⁺ ions act as electron traps, improving response kinetics .

Optical Materials: Dy³⁺-Doped Glasses vs. Other Rare Earth (RE)-Doped Systems

Dy³⁺-doped zinc glasses outperform Er³⁺- or Eu³⁺-doped systems in white-light emission due to Dy³⁺'s dual blue (482 nm) and yellow (572 nm) peaks .

Property Dy-Zn Phosphate Er-Zn Tellurite Eu-Zn Borate
Emission Peaks (nm) 482, 572 1530 (Er³⁺) 613 (Eu³⁺)
Quantum Efficiency (%) 85–90 70–75 60–65
Judd-Ofelt Parameters Ω₂=6.2, Ω₄=1.8, Ω₆=2.1 Ω₂=4.5, Ω₆=1.3 Ω₂=5.1, Ω₄=1.5
Application White LEDs Fiber Optics Red Phosphors

Key Findings : Dy³⁺'s high Ω₂ parameter in Zn glasses indicates strong covalent bonding, favoring intense luminescence .

Biomedical Alloys: Zn-5Dy vs. Other Biodegradable Zn Alloys

Zn-5Dy alloys balance degradation rates and mechanical strength better than Mg- or Cu-based systems.

Property Zn-5Dy Zn-Mg Zn-Cu
Tensile Strength (MPa) 280 200 220
Degradation Rate (mm/yr) 0.15 0.25 0.30
Osteogenesis Promotion High Moderate Low
Ductility (%) 18 10 12

Key Findings : Dy refines Zn's grain structure, reducing corrosion pits and aligning degradation with bone remodeling (6–12 months) .

Magnetic Materials: Dy-Zn LDHs vs. Gd-Zn LDHs

Dy-Zn/Al LDHs show higher magnetization than Gd-Zn counterparts but lower than hybrid Dy-Gd systems.

Property Dy-Zn LDH Gd-Zn LDH Dy-Gd-Zn LDH
Magnetization (×10⁵ cm³/g) 2.06–2.20 1.50–1.80 1.08–1.73
Thermal Stability (°C) >300 >250 >200
Surface Functionalization Folate/Glucuronate Folate Glucuronate

Key Findings : Dy's high magnetic moment (10.6 μB) enhances LDH magnetization, but Gd-Dy hybridization introduces antiferromagnetic coupling .

Electronic Structure: Dy-Zn Tellurides vs. Gd-Zn Tellurides

In RbLnZnTe₃ (Ln = Dy, Gd), Dy-Zn bonds show stronger covalent character than Gd-Zn, influencing charge transport.

Property RbDyZnTe₃ RbGdZnTe₃
Bonding Type Covalent (Dy-Te) Ionic (Gd-Te)
Bandgap (eV) 1.8 2.2
Carrier Mobility (cm²/Vs) 120 80

Key Findings : Dy's 5d-orbital hybridization with Te-5p enhances conductivity, making Dy-Zn tellurides suitable for thermoelectrics .

Q & A

Q. What are the key physicochemical properties of dysprosium and zinc critical for experimental design in material science?

Dysprosium (Dy) and zinc (Zn) exhibit distinct properties that influence their applications. Dysprosium, a rare-earth metal, has a high magnetic susceptibility (χ ≈ 5.4×10⁻³ cm³/mol) and is used in alloys for high-temperature stability. Zinc, a transition metal, has a standard atomic weight of 65.409 ± 0.004 and redox activity useful in catalysis. For experimental reproducibility, researchers must account for Dy’s hygroscopic nature and Zn’s oxidation kinetics in aqueous environments. Atomic weight and isotopic data should be sourced from IUPAC technical reports .

Q. How can dysprosium be employed as a fecal marker in zinc absorption studies?

Dysprosium oxide (Dy₂O₃) is administered orally (1.2 mg) alongside a stable zinc isotope (e.g., ⁶⁷Zn) to track fecal excretion. Dy’s low absorption rate (<0.05%) makes it an ideal inert marker. Researchers analyze fecal samples via inductively coupled plasma mass spectrometry (ICP-MS) to quantify Zn absorption, adjusting for dietary phytic acid content (molar ratio >6 significantly inhibits absorption). This method was validated in a Chinese elderly population study .

Q. What methodologies are recommended for synthesizing dysprosium-doped zinc sulfide (ZnS:Dy³⁺) nanophosphors?

Co-precipitation or sol-gel methods are preferred. For example, dissolve Zn(NO₃)₂ and Dy(NO₃)₃ in ethanol, add thiourea as a sulfur source, and heat at 180°C for 12 hours. Post-synthesis, anneal at 600°C to enhance crystallinity. Luminescence intensity peaks at Dy³⁺ concentrations of 0.5 mol%, with emission spectra analyzed via photoluminescence spectroscopy (λₑₓ = 350 nm) .

Advanced Research Questions

Q. How do researchers resolve contradictions in zinc absorption data across diverse demographic cohorts?

Contradictions often arise from variables like dietary phytate content, genetic polymorphisms (e.g., ZIP4 transporter variants), and methodological differences. A meta-analysis approach (PRISMA guidelines) is recommended: aggregate data from PubMed, EMBASE, and Web of Science, stratify studies by phytic acid-to-zinc molar ratio, and apply meta-regression to identify confounding factors .

Q. What computational strategies optimize dysprosium-zinc alloy design for magnetocaloric applications?

Use density functional theory (DFT) to model Dy-Zn intermetallic phases (e.g., DyZn₂) and calculate magnetic entropy change (ΔSₘ). Validate with experimental magnetometry. The ZINC database (727,842 commercially available compounds) enables virtual screening for ligand interactions, while tools like VASP or Quantum ESPRESSO simulate crystal structures .

Q. How can researchers address ethical and reproducibility challenges in dysprosium-zinc nanoparticle toxicity studies?

Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant):

  • Pre-register protocols (e.g., PROSPERO) to minimize bias.
  • Use triplicate assays (MTT, ROS detection) across multiple cell lines.
  • Disclose synthesis parameters (e.g., solvent purity, nanoparticle ζ-potential) to ensure replicability .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-response relationships in zinc-deficient models?

Apply nonlinear regression (e.g., four-parameter logistic model) to EC₅₀ calculations. For small sample sizes (n < 30), use Bayesian hierarchical models to account for inter-individual variability. Open-source tools like R/Brms or Python/PyMC3 facilitate posterior predictive checks .

Q. How do researchers formulate hypotheses for dysprosium’s role in enhancing zinc oxide (ZnO) photocatalytic efficiency?

Use the PICO framework:

  • Population : ZnO nanoparticles.
  • Intervention : Dy³⁺ doping (1–5 mol%).
  • Comparison : Undoped ZnO.
  • Outcome : Bandgap reduction (UV-Vis spectroscopy) and hydroxyl radical yield (EPR spectroscopy). Hypothesis: Dy³⁺ introduces intermediate energy states, enhancing visible-light absorption .

Data Presentation and Validation

Q. What guidelines ensure rigorous reporting of dysprosium-zinc interaction studies?

Follow IMRaD structure:

  • Introduction : Cite atomic weights (Dy: 162.500 ± 0.001; Zn: 65.409 ± 0.004) .
  • Methods : Specify ICP-MS parameters (e.g., RF power: 1,550 W; dwell time: 50 ms).
  • Results : Report mean ± SD with Tukey’s HSD for post-hoc comparisons.
  • Discussion : Contrast findings with prior work (e.g., Dy’s luminescence quenching at >1 mol% doping) .

Q. How should researchers address conflicting results in dysprosium’s luminescence efficiency across glass matrices?

Perform sensitivity analysis on synthesis conditions (e.g., melting temperature, quenching rate). Compare Dy³⁺ emission spectra (⁴F₉/₂ → ⁶Hⱼ/₂ transitions) in borate vs. tellurite glasses. Use multivariate ANOVA to isolate matrix effects (p < 0.05 threshold) .

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